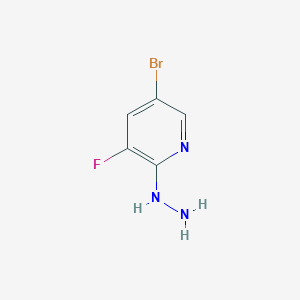

5-Bromo-3-fluoro-2-hydrazinylpyridine

Description

BenchChem offers high-quality 5-Bromo-3-fluoro-2-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-2-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-3-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJACKNGUWSTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695094 | |

| Record name | 5-Bromo-3-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289084-83-8 | |

| Record name | 5-Bromo-3-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive hydrazine moiety, makes it a valuable building block for the construction of complex heterocyclic scaffolds. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom offers a site for further functionalization through cross-coupling reactions. The hydrazine group is a key precursor for the synthesis of various nitrogen-containing heterocycles, most notably pyrazoles, which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, key reactivity, and potential applications of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine, with a focus on its utility in drug discovery and development.

Core Chemical Properties

(5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine is a solid at room temperature, with its core physicochemical properties summarized in the table below. The combination of the pyridine ring with bromine and fluorine imparts specific electronic and steric characteristics that influence its reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 1289084-83-8 | [1] |

| Molecular Formula | C₅H₅BrFN₃ | [1] |

| Molar Mass | 206.02 g/mol | [1] |

| Appearance | Expected to be a solid (e.g., crystalline powder) | Inferred from related compounds |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis for (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine is not widely published, a highly probable synthetic route can be devised based on established methodologies for the preparation of hydrazinopyridines. The most common approach involves the nucleophilic aromatic substitution of a suitable dihalogenated pyridine precursor with hydrazine hydrate.

A plausible precursor for this synthesis is 5-bromo-2-chloro-3-fluoropyridine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the adjacent fluorine atom.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 5-bromo-2-chloro-3-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2-2.0 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine.

Causality Behind Experimental Choices:

-

Choice of Precursor: The chlorine atom at the 2-position is generally more labile than other halogens in nucleophilic aromatic substitution on pyridine rings, making 5-bromo-2-chloro-3-fluoropyridine a suitable starting material.

-

Excess Hydrazine Hydrate: Using a slight excess of hydrazine hydrate ensures the complete consumption of the starting material and drives the reaction to completion.

-

Solvent: Ethanol is a common solvent for such reactions as it readily dissolves both the pyridine precursor and hydrazine hydrate.

-

Heating: Refluxing provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Reactivity and Applications in Drug Discovery

The synthetic utility of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine primarily stems from the reactivity of the hydrazine moiety, which is a potent nucleophile and a key precursor for the formation of various heterocyclic rings.

Formation of Pyrazoles

A cornerstone reaction of hydrazines is their condensation with 1,3-dicarbonyl compounds to form pyrazoles.[2][3][4] This reaction is a powerful tool in medicinal chemistry for the construction of drug candidates. The reaction proceeds via a cyclocondensation mechanism.

General Reaction Scheme for Pyrazole Synthesis:

Caption: General workflow for pyrazole synthesis.

The resulting pyrazole will bear the 5-bromo-3-fluoropyridin-2-yl substituent, which can be advantageous for several reasons in drug design:

-

Scaffold Hopping and Analogue Synthesis: This reaction allows for the rapid generation of a library of pyrazole analogues by varying the 1,3-dicarbonyl partner.

-

Modulation of Physicochemical Properties: The fluorinated pyridine moiety can improve properties such as metabolic stability, lipophilicity, and binding affinity of the final compound.[5]

-

Further Functionalization: The bromine atom on the pyridine ring serves as a handle for further structural modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of additional diversity.

Other Potential Reactions

Beyond pyrazole synthesis, the hydrazine group can participate in a variety of other transformations, including:

-

Formation of Triazoles and other Heterocycles: Reaction with appropriate precursors can lead to the formation of other important heterocyclic systems.

-

Reductive Amination: The hydrazine can be used as a source of the amino group in reductive amination reactions.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

(5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine represents a strategically important building block for medicinal chemistry and drug discovery. Its combination of a fluorinated pyridine ring, a site for cross-coupling, and a versatile hydrazine functional group allows for the efficient synthesis of diverse and complex heterocyclic compounds, particularly pyrazoles. While detailed experimental data for this specific compound is limited, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. Researchers and drug development professionals can leverage the unique properties of this compound to explore novel chemical space and develop new therapeutic agents.

References

-

ChemBK. (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine. Available at: [Link]

-

Bhat, B. A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 13858-13899. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

Gomes, M. N., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(11), 3192. Available at: [Link]

-

ResearchGate. (2020). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Available at: [Link]

- Google Patents. (2015). Fluorophenyl pyrazol compounds.

-

LookChem. 5-Bromo-2-hydrazinopyridine. Available at: [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-hydrazinylpyridine

Guide to a Key Building Block in Modern Medicinal Chemistry

5-Bromo-3-fluoro-2-hydrazinylpyridine, identified by the CAS number 1289084-83-8, is a halogenated and functionalized pyridine derivative.[1][2] While specific literature on this exact molecule is emerging, its structural motifs—a fluorinated pyridine ring and a reactive hydrazine group—position it as a compound of significant interest for researchers, particularly in the fields of drug discovery and materials science.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The pyridine scaffold itself is a common feature in a multitude of approved drugs. The additional hydrazine functional group provides a versatile handle for a variety of chemical transformations, enabling the synthesis of more complex molecules, including hydrazones and various heterocyclic systems known to possess a wide range of biological activities.[4] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the potential applications of 5-Bromo-3-fluoro-2-hydrazinylpyridine as a valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-3-fluoro-2-hydrazinylpyridine is presented below. It is important to note that while some properties are reported, others are predicted based on its chemical structure.

| Property | Value | Source |

| CAS Number | 1289084-83-8 | [1][2] |

| Molecular Formula | C₅H₅BrFN₃ | [1][2] |

| Molecular Weight | 206.02 g/mol | [1] |

| Boiling Point (Predicted) | 187.4 ± 50.0 °C | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| pKa (Predicted) | Data not available | |

| LogP (Predicted) | Data not available |

Synthesis and Mechanism

While specific, peer-reviewed synthesis protocols for 5-Bromo-3-fluoro-2-hydrazinylpyridine are not widely published, a plausible and efficient synthetic route can be proposed based on established chemical principles for the synthesis of related hydrazinylpyridines. The most logical approach involves the nucleophilic aromatic substitution of a di-halogenated precursor with hydrazine.

A likely precursor for this synthesis is 2,5-dibromo-3-fluoropyridine. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the bromine at the 5-position, allowing for a regioselective substitution.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-Bromo-3-fluoro-2-hydrazinylpyridine.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromo-3-fluoropyridine (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as ethanol or n-butanol to dissolve the starting material. To this solution, add hydrazine hydrate (excess, typically 3-5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Bromo-3-fluoro-2-hydrazinylpyridine.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAAr)

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAAr) mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electron-deficient carbon at the 2-position of the pyridine ring. This is the rate-determining step and results in the formation of a Meisenheimer complex, a negatively charged intermediate. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing nitrogen atom and the fluorine substituent.

-

Leaving Group Departure: The intermediate collapses with the expulsion of the bromide ion, which is a good leaving group. This restores the aromaticity of the pyridine ring and yields the final product.

Analytical Characterization

The identity and purity of synthesized 5-Bromo-3-fluoro-2-hydrazinylpyridine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the hydrazine group. The aromatic protons will appear as doublets due to coupling with each other and with the fluorine atom. The NH and NH₂ protons of the hydrazine moiety will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (bromo, fluoro, and hydrazinyl groups).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, and its coupling with adjacent protons will provide further structural confirmation.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and C-F and C-Br stretching vibrations at lower frequencies.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-3-fluoro-2-hydrazinylpyridine scaffold is a promising starting point for the synthesis of a variety of biologically active molecules. The hydrazine group can be readily reacted with aldehydes and ketones to form hydrazones, or it can be used to construct various heterocyclic rings such as pyrazoles, triazoles, and pyridazines.

Potential as a Scaffold for Kinase Inhibitors

A significant area of application for such compounds is in the development of protein kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The hydrazinylpyridine moiety can be elaborated to mimic this interaction. The fluorine and bromine atoms provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Conceptual pathway from the core scaffold to a kinase inhibitor.

The bromine atom on the pyridine ring is particularly useful for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions. This allows for the attachment of various aryl or heteroaryl groups, which can occupy other pockets within the kinase active site to enhance binding affinity and selectivity.

Conclusion

5-Bromo-3-fluoro-2-hydrazinylpyridine is a strategically designed chemical building block with significant potential in synthetic and medicinal chemistry. Its combination of a fluorinated pyridine core and a reactive hydrazine group makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential biological activities, particularly as kinase inhibitors. While detailed studies on this specific molecule are still emerging, the established chemistry of its constituent functional groups provides a solid foundation for its exploration in drug discovery and materials science.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. Available at: [Link]

-

Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

(5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine - ChemBK. Available at: [Link]

-

5-BROMO-3-FLUORO-2-HYDROXYPYRIDINE - SpectraBase. Available at: [Link]

- Fluorimetric Analysis of Pyridine and Its Derivatives After Hydroxylation with the Hamilton Hydroxylation System - Google Books.

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - MDPI. Available at: [Link]

-

Synthesis and identification of[1][2][5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC - NIH. Available at: [Link]

-

Pharmacologically potentials of hydrazonone containing compounds: a promising scaffold. Available at: [Link]

-

15367-24-5,2-Hydrazinyl-4-methyl-5-nitropyridine-AccelaChem|AccelaChemBio. Available at: [Link]

-

[5-Bromo-2-(trifluoromethyl)-3-pyridinyl]hydrazine - PubChem - NIH. Available at: [Link]

-

5-Bromo-2-hydrazinopyridine - Pipzine Chemicals. Available at: [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]

-

5-Bromo-2-hydrazinopyridine - LookChem. Available at: [Link]

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. Available at: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. Available at: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - NIH. Available at: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-3-fluoro-2-hydrazinylpyridine starting materials

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-hydrazinylpyridine

Abstract

5-Bromo-3-fluoro-2-hydrazinylpyridine is a pivotal building block in contemporary drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive hydrazinyl group, makes it a highly sought-after intermediate. This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this key molecule, focusing on the selection of starting materials, optimization of reaction conditions, and the underlying mechanistic principles. Detailed experimental protocols and comparative analyses of different synthetic routes are presented to aid researchers in the efficient and scalable production of 5-Bromo-3-fluoro-2-hydrazinylpyridine.

Introduction: Significance in Medicinal Chemistry

The strategic incorporation of fluorine and bromine atoms onto a pyridine scaffold imparts a unique combination of properties that are highly advantageous in medicinal chemistry. The fluorine atom at the 3-position can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate. The bromine atom at the 5-position serves as a versatile handle for introducing further molecular complexity via a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The 2-hydrazinyl group is a key functional moiety for the construction of various heterocyclic systems, including pyrazoles and triazoles, which are common pharmacophores in many biologically active molecules.

This guide will delve into the practical aspects of synthesizing 5-Bromo-3-fluoro-2-hydrazinylpyridine, offering a critical evaluation of the available synthetic routes and providing detailed, actionable protocols for laboratory-scale preparation.

Retrosynthetic Analysis and Key Starting Materials

The most direct and widely employed approach for the synthesis of 5-Bromo-3-fluoro-2-hydrazinylpyridine involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalogenated or otherwise activated pyridine precursor with hydrazine. A logical retrosynthetic disconnection points to a 2-halo-5-bromo-3-fluoropyridine as the immediate precursor.

Figure 1. Retrosynthetic approach to 5-Bromo-3-fluoro-2-hydrazinylpyridine.

The choice of the leaving group at the 2-position (Cl, Br, or F) significantly influences the reaction conditions required for the hydrazinolysis step. Consequently, the selection of the starting material is a critical decision in the overall synthetic strategy. Common starting materials include:

-

2,5-Dibromo-3-fluoropyridine

-

2-Chloro-5-bromo-3-fluoropyridine

-

5-Bromo-2,3-difluoropyridine

The synthesis of these precursors is a key aspect of the overall process and will be discussed in the subsequent sections.

Synthetic Pathways to Key Precursors

Synthesis of 2-Chloro-5-bromo-3-fluoropyridine

A common route to 2-chloro-5-bromo-3-fluoropyridine begins with the commercially available 5-chloro-3-fluoropyridin-2-amine. This starting material undergoes a Sandmeyer-type reaction to introduce the bromine at the 2-position.

Experimental Protocol:

-

Diazotization: 5-chloro-3-fluoropyridin-2-amine (1.0 eq) is added portion-wise to a cooled (0 °C) solution of 48% hydrobromic acid (HBr).

-

Bromination: Bromine (Br2, 3.0 eq) is added dropwise to the mixture while maintaining the temperature at 0 °C. The reaction is then cooled to -10 °C.

-

Sandmeyer Reaction: A solution of sodium nitrite (NaNO2, 2.5 eq) in water is added slowly, keeping the internal temperature below 0 °C. The mixture is stirred for an additional 30 minutes.

-

Workup: The reaction is carefully quenched by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the mixture is basic. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-5-chloro-3-fluoropyridine.[1]

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Diazotization/Bromination | 48% HBr, Br2, NaNO2 | -10 to 0 | 2 | ~90[1] |

Synthesis of 2,5-Dibromo-3-fluoropyridine

An analogous approach can be employed to synthesize 2,5-dibromo-3-fluoropyridine, starting from 3-bromo-5-fluoropyridin-2-ylamine. This intermediate can be prepared from 5-fluoropyridin-2-ylamine via bromination with N-bromosuccinimide (NBS).

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-5-fluoropyridin-2-ylamine

-

To a solution of 5-fluoropyridin-2-ylamine (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (NBS, 1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture overnight.

-

Filter the mixture and concentrate the filtrate. The crude product is purified by silica gel chromatography to afford 3-bromo-5-fluoropyridin-2-ylamine.[2]

Step 2: Synthesis of 2,3-Dibromo-5-fluoropyridine

-

Dissolve 3-bromo-5-fluoropyridin-2-ylamine (1.0 eq) in 48% hydrobromic acid at 60 °C.

-

Cool the solution to -5 °C and add bromine (2.0 eq).

-

Add a solution of sodium nitrite (2.0 eq) in water dropwise, maintaining the temperature between -5 °C and 0 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the excess bromine with solid sodium bisulfite.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The residue is purified by flash chromatography to yield 2,3-dibromo-5-fluoropyridine.[2]

Table 2: Summary of Reaction Conditions for the Synthesis of 2,3-Dibromo-5-fluoropyridine

| Step | Reagents | Temperature (°C) | Yield (%) |

| Bromination | NBS, MeCN | Room Temp | 31[2] |

| Diazotization/Bromination | 48% HBr, Br2, NaNO2 | -5 to 25 | 50[2] |

Hydrazinolysis: The Key Transformation

The final step in the synthesis of 5-Bromo-3-fluoro-2-hydrazinylpyridine is the nucleophilic substitution of the 2-halo substituent with hydrazine. This reaction is typically carried out using hydrazine hydrate in a suitable solvent.

Sources

A Technical Guide to 5-Bromo-3-fluoro-2-hydrazinylpyridine: Synthesis, Molecular Structure, and Reactivity for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-3-fluoro-2-hydrazinylpyridine, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its unique molecular structure, detailing the synergistic effects of its bromine, fluorine, and hydrazine substituents. This document outlines a robust synthetic pathway, delves into the compound's core reactivity—particularly its utility in constructing high-value fused heterocyclic systems like pyrazoles and triazolopyridines—and provides detailed, field-tested protocols. The insights herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel bioactive molecules.

Introduction: The Strategic Value of Substituted Hydrazinylpyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-3-fluoro-2-hydrazinylpyridine is a prime example of a "designer" building block, where each substituent serves a distinct purpose:

-

2-Hydrazinyl Group (-NHNH₂): This functional group is the primary driver of reactivity. It serves as a potent binucleophile, enabling the construction of fused ring systems. It is a critical precursor for forming heterocycles like pyrazoles and triazoles.[1][2]

-

3-Fluoro Group (-F): The introduction of fluorine is a well-established strategy in drug design. Its high electronegativity can modulate the pKa of nearby basic centers (like the pyridine nitrogen), alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.

-

5-Bromo Group (-Br): The bromine atom provides a reactive handle for further synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage modification, a crucial capability in modern drug discovery campaigns.[3]

The convergence of these three functional groups on a single pyridine ring creates a molecule with immense potential for generating structurally complex and biologically relevant compounds.[3]

Molecular Structure and Physicochemical Properties

Structural and Electronic Analysis

The electronic landscape of 5-Bromo-3-fluoro-2-hydrazinylpyridine is defined by a confluence of inductive and mesomeric effects. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), lowering the electron density of the pyridine ring and decreasing the basicity of the ring nitrogen. Conversely, the hydrazine group is a strong electron-donating group through resonance (+M), pushing electron density into the ring. The bromine atom contributes a moderate deactivating inductive effect (-I) and a weak activating resonance effect (+M). This intricate electronic balance governs the molecule's reactivity, particularly the nucleophilicity of the hydrazine nitrogens and the pyridine ring nitrogen.

Physicochemical Data

Quantitative data for the title compound is not widely published. The table below includes its fundamental properties and data for the closely related analog, 5-Bromo-2-hydrazinopyridine, for comparison.

| Property | 5-Bromo-3-fluoro-2-hydrazinylpyridine | 5-Bromo-2-hydrazinopyridine (Analog) | Data Source |

| CAS Number | 1289084-83-8 | 77992-44-0 | [4][5],[3][6][7] |

| Molecular Formula | C₅H₅BrFN₃ | C₅H₆BrN₃ | [4],[3][6][7] |

| Molecular Weight | 206.02 g/mol | 188.03 g/mol | [4],[3][7] |

| Appearance | Not specified (predicted: off-white to yellow solid) | White to almost white powder/crystal | [3] |

| Melting Point | Not specified | 132 - 136 °C | [3][6] |

| Boiling Point | Not specified (predicted) | 305.7 °C at 760 mmHg | [6] |

| Hydrogen Bond Donors | 2 | 2 | [6] |

| Hydrogen Bond Acceptors | 4 | 3 | [6] |

Synthesis of 5-Bromo-3-fluoro-2-hydrazinylpyridine

The most direct and industrially scalable approach to synthesizing 2-hydrazinylpyridines is through the nucleophilic aromatic substitution (SNAᵣ) of a corresponding 2-halopyridine with hydrazine.[8][9] The presence of electron-withdrawing groups, such as the fluorine atom in the target molecule's precursor, activates the C2 position towards nucleophilic attack, facilitating the reaction.

Retrosynthetic Analysis and Workflow

The synthesis logically begins from a commercially available or readily synthesized 5-bromo-2-halo-3-fluoropyridine. The chloro- or fluoro-substituted precursors are typically used. The reaction with hydrazine hydrate displaces the halide at the C2 position.

Caption: Proposed synthesis of the target compound.

Recommended Synthesis Protocol

This protocol is based on established methods for analogous compounds and is designed for high yield and operational simplicity.[6][8][9]

Materials:

-

5-Bromo-2-chloro-3-fluoropyridine (1.0 eq)

-

Hydrazine hydrate (80% in water, 5.0 eq)

-

Ethanol (200 proof, ~10 mL per gram of starting material)

-

Inert gas (Nitrogen or Argon)

-

Standard reflux apparatus, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-2-chloro-3-fluoropyridine and ethanol. Begin stirring to dissolve the starting material.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions.

-

Reagent Addition: Slowly add hydrazine hydrate to the stirring solution at room temperature. The addition is often exothermic; maintain control over the internal temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality Note: Refluxing provides the necessary activation energy for the SNAᵣ reaction. Ethanol is an excellent solvent as it readily dissolves the reactants and can stabilize the charged Meisenheimer complex intermediate.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. The product often precipitates from the solution. b. Collect the solid product by vacuum filtration. c. Wash the filter cake with cold water to remove excess hydrazine hydrate and salts, followed by a wash with a minimal amount of cold ethanol. d. Dry the product under vacuum to yield 5-Bromo-3-fluoro-2-hydrazinylpyridine.

Core Reactivity and Mechanistic Insights

The synthetic utility of 5-Bromo-3-fluoro-2-hydrazinylpyridine stems almost entirely from the reactivity of its hydrazine moiety, which acts as a gateway to a diverse range of heterocyclic systems.

Condensation with Carbonyl Compounds

The terminal -NH₂ of the hydrazine group readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is fundamental and often the first step in more complex transformations.

Cyclization Reactions for Heterocycle Synthesis

Reacting 2-hydrazinylpyridines with 1,3-dicarbonyl compounds is a classic and highly reliable method for constructing pyrazole rings.[10][11] The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[12]

Caption: Reaction pathway for pyrazole synthesis.

Protocol: Synthesis of 1-(5-Bromo-3-fluoro-pyridin-2-yl)-3,5-dimethyl-1H-pyrazole

-

Setup: Dissolve 5-Bromo-3-fluoro-2-hydrazinylpyridine (1.0 eq) in glacial acetic acid.

-

Addition: Add acetylacetone (a 1,3-dicarbonyl, 1.1 eq) to the solution.

-

Reaction: Heat the mixture to 100 °C for 2-4 hours. Causality Note: Acetic acid serves as both a solvent and an acid catalyst, protonating a carbonyl oxygen to activate it for nucleophilic attack by the hydrazine.

-

Isolation: Cool the reaction, pour it into ice water, and neutralize with a base (e.g., sodium bicarbonate). The pyrazole product typically precipitates and can be collected by filtration.

This class of fused heterocycles is of paramount importance in medicinal chemistry.[1][13] The synthesis involves reacting the 2-hydrazinylpyridine with a carboxylic acid or its derivative (like an acyl chloride or orthoester), followed by a dehydrative cyclization. The pyridine ring nitrogen acts as the nucleophile in the final ring-closing step.[14]

Caption: Pathway to triazolopyridine synthesis.

Protocol: Synthesis of 6-Bromo-8-fluoro-[1][13][14]triazolo[4,3-a]pyridine

-

Acylation: React 5-Bromo-3-fluoro-2-hydrazinylpyridine (1.0 eq) with formic acid (large excess, acts as reagent and solvent).

-

Cyclization: Heat the mixture to reflux for 4-6 hours. This step accomplishes both the formation of the N-formyl hydrazide intermediate and its subsequent cyclization.

-

Alternative Cyclization: For less reactive carboxylic acids, the isolated acyl hydrazide intermediate can be cyclized using a strong dehydrating agent like phosphorus oxychloride (POCl₃) under reflux.[15]

-

Isolation: Concentrate the reaction mixture under vacuum and purify the residue, typically by recrystallization or column chromatography.

Applications in Drug Discovery

The true value of 5-Bromo-3-fluoro-2-hydrazinylpyridine is realized in the biological activity of the downstream compounds it produces.

-

Triazolopyridines: This scaffold is a privileged structure in medicinal chemistry. For instance, Trazodone is a well-known antidepressant with a[1][13][14]triazolo[4,3-a]pyridine core.[1] Derivatives of this class exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13]

-

Pyrazoles: Pyrazoles are another critical pharmacophore. The blockbuster drug Celecoxib (Celebrex), a selective COX-2 inhibitor, features a substituted pyrazole ring.[12] This scaffold is widely explored for its potential in developing anticancer, antimicrobial, and anti-inflammatory agents.[11]

The presence of the bromine atom on these final scaffolds allows for further modification via cross-coupling, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

Hazard Profile: Hydrazine derivatives should be handled with care. 5-Bromo-2-hydrazinopyridine is classified as an irritant and is toxic if swallowed.[6][7] It is reasonable to assume a similar hazard profile for the 3-fluoro analog.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere.[6]

Conclusion

5-Bromo-3-fluoro-2-hydrazinylpyridine is a high-potential molecular building block engineered for modern chemical synthesis. Its well-defined reactivity, centered on the hydrazine functional group, provides reliable and efficient access to medicinally relevant pyrazole and triazolopyridine cores. The strategic placement of fluorine and bromine atoms further enhances its value, offering avenues for property modulation and late-stage diversification. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to exploit this compound's full potential in the pursuit of next-generation therapeutics and agrochemicals.

References

- Triazolopyridine - Grokipedia. (n.d.).

- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2022). Arabian Journal of Chemistry.

- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Institutes of Health.

- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (n.d.). Semantic Scholar.

- Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed.

- Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (n.d.). Semantic Scholar.

- synthesis of pyrazoles. (2019). YouTube.

- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (n.d.).

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.

- Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.

- Preparation method of triazolopyridine derivative. (n.d.). Google Patents.

- Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020).

- 5-Bromo-2-hydrazinopyridine. (n.d.). LookChem.

- 5-Bromo-2-hydrazinopyridine. (n.d.). PubChem.

- 5-Bromo-2-fluoropyridine 99. (n.d.). Sigma-Aldrich.

- 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis. (n.d.). ChemicalBook.

- (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine. (n.d.). ChemBK.

- (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine. (n.d.). ChemicalBook.

- 5-Bromo-2-hydrazinopyridine. (n.d.). Chem-Impex.

- 5-Bromo-2,3-difluoropyridine. (n.d.). PubChem.

- 766-11-0|5-Bromo-2-fluoropyridine|BLD Pharm. (n.d.).

- 5-Bromo-2-chloro-3-fluoropyridine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine CAS#: 1289084-83-8 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]

Spectroscopic Characterization of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Molecular Structure and Key Features

The structure of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine is presented below. Understanding the arrangement of the atoms and functional groups is crucial for interpreting the spectroscopic data.

Figure 1. Chemical structure of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the pyridine nitrogen.

Table 1: Predicted ¹H NMR Data for (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| H-6 | 8.0 - 8.4 | Doublet (d) | ⁴J(H-F) ≈ 2-4 |

| -NH- | 4.0 - 5.0 | Broad singlet (br s) | - |

| -NH₂ | 6.0 - 7.0 | Broad singlet (br s) | - |

Causality behind Predictions:

-

Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the fluorine at C-3 and the bromine at C-5 will deshield the adjacent protons, shifting their signals downfield. The coupling of H-4 with the fluorine at C-3 is expected to result in a doublet of doublets. H-6 will likely appear as a doublet due to a smaller four-bond coupling to the fluorine.

-

Hydrazine Protons (-NH- and -NH₂): These protons are exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The presence of the electronegative fluorine atom will result in characteristic carbon-fluorine couplings.

Table 2: Predicted ¹³C NMR Data for (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 155 - 160 | Doublet (d) | ²J(C-F) ≈ 15-25 |

| C-3 | 145 - 155 | Doublet (d) | ¹J(C-F) ≈ 240-260 |

| C-4 | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 20-30 |

| C-5 | 110 - 115 | Singlet (s) | - |

| C-6 | 140 - 145 | Doublet (d) | ³J(C-F) ≈ 3-5 |

Causality behind Predictions:

-

Carbon-Fluorine Coupling: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹J(C-F)). Carbons two and three bonds away (C-2, C-4, and C-6) will show smaller coupling constants.

-

Chemical Shifts: The chemical shifts are influenced by the substituents. The carbon bearing the hydrazine group (C-2) and the carbon bearing the fluorine (C-3) are expected to be significantly downfield. The carbon attached to the bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

Experimental Protocol for NMR Spectroscopy

Figure 2. Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for hydrazine-containing compounds due to its ability to slow down proton exchange.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Phase the resulting spectra to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectra using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazine) | 3400 - 3200 | Medium, often two bands for -NH₂ |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak |

| C=N, C=C stretch (pyridine ring) | 1600 - 1450 | Medium to strong |

| N-H bend (hydrazine) | 1650 - 1580 | Medium |

| C-F stretch | 1250 - 1000 | Strong |

| C-Br stretch | 700 - 500 | Medium to strong |

Causality behind Predictions:

-

N-H Vibrations: The hydrazine moiety will give rise to characteristic N-H stretching and bending vibrations. The stretching vibrations for the -NH₂ group often appear as a doublet.

-

Pyridine Ring Vibrations: The aromatic C=N and C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

Carbon-Halogen Stretches: The strong electronegativity of fluorine results in a strong C-F stretching absorption. The C-Br stretch will appear at a lower wavenumber due to the larger mass of the bromine atom.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Figure 3. Workflow for FT-IR data acquisition using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample.

-

-

Data Analysis:

-

Identify the major absorption bands and record their wavenumbers.

-

Assign the observed bands to the corresponding functional groups using correlation tables and comparison with spectra of similar compounds.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine, the presence of bromine with its characteristic isotopic pattern will be a key diagnostic feature.

Predicted Mass Spectrum

The molecular formula of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine is C₅H₅BrFN₃. The nominal molecular weight is 205 g/mol .

Table 4: Predicted Mass Spectrometry Data for (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine

| Ion | Predicted m/z | Key Features |

| [M]⁺ | 205, 207 | Molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

| [M-NH₂]⁺ | 189, 191 | Loss of the amino group. |

| [M-N₂H₃]⁺ | 174, 176 | Loss of the hydrazine moiety. |

| [C₅H₃BrFN]⁺ | 189, 191 | Pyridine ring fragment. |

Causality behind Predictions:

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[1][2]

-

Fragmentation: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for hydrazine derivatives include the loss of the amino group (-NH₂) or the entire hydrazine moiety (-N₂H₃).

Experimental Protocol for Mass Spectrometry

Figure 4. General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion for electrospray ionization (ESI) or through a gas or liquid chromatograph for electron ionization (EI) or other techniques.

-

Select an appropriate ionization method. ESI is a soft ionization technique that will likely yield a prominent protonated molecular ion ([M+H]⁺). EI is a higher-energy technique that will produce more fragmentation, which can be useful for structural elucidation.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight.

-

-

Data Analysis:

-

Examine the spectrum for the molecular ion peak and confirm the characteristic 1:1 isotopic pattern for bromine.

-

Identify the major fragment ions and propose plausible fragmentation pathways.

-

If high-resolution mass spectrometry (HRMS) is available, use it to determine the exact mass of the molecular ion and key fragments to confirm the elemental composition.

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine. By leveraging the predicted NMR, IR, and MS data, along with the detailed experimental protocols, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices, ensuring scientific integrity and enabling the generation of reliable and reproducible data critical for advancing research and development in the pharmaceutical sciences.

References

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

ChemBK. (n.d.). (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to 5-Bromo-3-fluoro-2-hydrazinylpyridine: Synthesis, Commercial Availability, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-fluoro-2-hydrazinylpyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its strategic arrangement of a nucleophilic hydrazine moiety, an electron-withdrawing fluorine atom, and a bromine handle for cross-coupling reactions makes it a versatile precursor for synthesizing complex molecular scaffolds. This guide provides an in-depth analysis of its chemical properties, common synthetic routes, commercial availability, and critical applications, particularly in the development of targeted therapeutics like kinase inhibitors. Detailed experimental protocols and safety guidelines are included to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Strategic Value of a Multifunctional Pyridine

In the landscape of modern drug discovery, pyridine rings are privileged scaffolds, frequently found at the core of numerous FDA-approved therapeutics.[1] The strategic functionalization of this ring system allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets. 5-Bromo-3-fluoro-2-hydrazinylpyridine (CAS No: 1289084-83-8) emerges as a particularly valuable reagent due to its trifecta of reactive sites.[2][3]

-

The 2-Hydrazinyl Group: This highly nucleophilic moiety is the primary reactive site for constructing larger heterocyclic systems. It readily undergoes condensation reactions with carbonyl compounds to form hydrazones or participates in cyclization reactions to build fused ring systems like triazolopyridines and pyrazolopyridines.

-

The 3-Fluoro Group: The inclusion of a fluorine atom significantly modulates the electronic properties of the pyridine ring, influencing its pKa and dipole moment. This can enhance binding affinity to target proteins, improve metabolic stability, and increase lipophilicity, all desirable traits in drug candidates.[4]

-

The 5-Bromo Group: The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid exploration of structure-activity relationships (SAR).[5]

This unique combination makes 5-Bromo-3-fluoro-2-hydrazinylpyridine a powerful starting material for generating libraries of novel compounds aimed at complex biological targets.

Physicochemical & Structural Properties

A clear understanding of a reagent's fundamental properties is paramount for its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 1289084-83-8 | [2][3] |

| Molecular Formula | C₅H₅BrFN₃ | [2][3] |

| Molecular Weight | 206.02 g/mol | [3] |

| Boiling Point | 187.4 ± 50.0 °C (Predicted) | [3] |

| Appearance | White to off-white powder/crystal | [6] |

Synthesis and Reactivity Profile

General Synthetic Pathway

The most common and industrially viable method for synthesizing 2-hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with hydrazine hydrate.[7][8][9] The reactivity of the leaving group is typically F > Cl > Br. For the synthesis of the title compound, a precursor like 5-Bromo-2,3-difluoropyridine or 5-Bromo-2-chloro-3-fluoropyridine is treated with hydrazine hydrate, often in a protic solvent like ethanol.

Caption: General SNAr pathway for the synthesis of the title compound.

Causality of Reactivity

The hydrazine moiety is a potent alpha-effect nucleophile, meaning its reactivity is enhanced beyond what would be predicted by its basicity alone. This allows it to efficiently displace halides from the electron-deficient pyridine ring. The reaction is further facilitated by the electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate characteristic of SNAr reactions.

Commercial Availability

5-Bromo-3-fluoro-2-hydrazinylpyridine is available from a range of chemical suppliers specializing in research chemicals and building blocks. Availability typically ranges from milligram to multi-gram quantities, with options for bulk and custom synthesis upon request. Researchers should always request a Certificate of Analysis (CoA) to verify purity.

| Supplier | Typical Purity | Available Quantities | Notes |

| Apollo Scientific | >97% | 250mg, 1g, 5g | Often available from UK and US stock.[10][11] |

| Chem-Impex | ≥97% (HPLC) | 5g, 25g, 100g | Provides detailed product information.[6] |

| BLD Pharm | Custom | Inquire | Offers related structures like the 2-hydroxypyridine.[12] |

| ChemicalBook | Varies | Varies | Aggregator listing multiple suppliers.[3] |

| TCI | >96.0% (GC) | 1g, 5g | Available through distributors like Fisher Scientific.[13] |

Note: Pricing and stock levels are subject to change. This table is representative of the market and not exhaustive.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, especially cancer.[14][15] As such, they are a major target for therapeutic intervention.[1] The 2-hydrazinylpyridine scaffold is a valuable starting point for the synthesis of various heterocyclic cores that can effectively target the ATP-binding site of kinases.[14]

The title compound can be used to construct pyrazolopyridine or triazolopyridine cores. For example, condensation with a β-ketoester followed by cyclization can yield a pyrazolopyridine scaffold, a privileged structure in many kinase inhibitors. The bromine at the 5-position is then perfectly positioned for a Suzuki or similar cross-coupling reaction to install a recognition motif that targets a specific region of the kinase active site, while the fluoro-substituted pyridine ring can engage in crucial hydrogen bonding interactions with the kinase hinge region.

Sources

- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine CAS#: 1289084-83-8 [m.chemicalbook.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 1289076-45-4 Cas No. | 5-Bromo-3-chloro-2-hydrazinopyridine | Apollo [store.apolloscientific.co.uk]

- 12. 5-Bromo-3-fluoro-2-hydroxypyridine|BLD Pharm [bldpharm.com]

- 13. 5-Bromo-2-hydrazinopyridine 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for 5-Bromo-3-fluoro-2-hydrazinylpyridine

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-3-fluoro-2-hydrazinylpyridine

Executive Summary

5-Bromo-3-fluoro-2-hydrazinylpyridine (CAS No. 1289084-83-8) is a halogenated pyridine derivative incorporating a reactive hydrazinyl moiety.[1][2] Such compounds are valuable intermediates in pharmaceutical and agrochemical research, serving as building blocks for more complex bioactive molecules. However, the inherent chemical properties of the hydrazinyl group and the halogenated aromatic ring necessitate a robust understanding and implementation of stringent safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols outlined herein are designed to mitigate risks associated with toxicity, reactivity, and accidental exposure, ensuring a self-validating system of safety and scientific integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 5-Bromo-3-fluoro-2-hydrazinylpyridine is the foundation of its safe use. The risk profile is informed by data from the compound's Safety Data Sheet (SDS) and analogous hydrazinylpyridine derivatives.

Physicochemical Properties

While specific experimental data for this exact compound is limited, the properties of similar structures, such as 5-Bromo-2-hydrazinopyridine, provide valuable context.

| Property | Value / Information | Source |

| Molecular Formula | C₅H₅BrFN₃ | [2] |

| Molecular Weight | 206.02 g/mol | [2] |

| Appearance | Likely a solid (powder or crystal) | [3] |

| Melting Point | 132-136 °C (for 5-Bromo-2-hydrazinopyridine) | [3][4] |

| Stability | Stable under normal conditions. | [5] |

GHS Classification and Hazards

Based on aggregated data for closely related compounds like 5-Bromo-2-hydrazinopyridine, the anticipated GHS classification for 5-Bromo-3-fluoro-2-hydrazinylpyridine is severe. The hydrazine functional group is a primary driver of toxicity.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage | Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Source: GHS classifications are synthesized from data for 5-Bromo-2-hydrazinopyridine.[6][7]

Toxicological Profile

The primary toxicological concern stems from the hydrazinyl functional group. Hydrazines as a class are known for their potential to be toxic and irritants.

-

Inhalation : May cause respiratory tract irritation.[6][8] Inhaling dusts should be strictly avoided.[9] For related compounds, removal to fresh air is the immediate first aid measure; medical attention may be necessary if symptoms persist.[5][10]

-

Skin Contact : Causes skin irritation.[6] Prolonged contact should be avoided. Some related compounds are classified as toxic in contact with skin.[11] Immediate and thorough washing with soap and water is required upon contact.[5][10][11]

-

Eye Contact : Causes serious eye damage or irritation.[6] The high reactivity of the hydrazine group can lead to severe and irreversible damage to eye tissue. Immediate and prolonged irrigation with water for at least 15 minutes is critical, and medical attention should be sought without delay.[5][9]

-

Ingestion : Toxic if swallowed.[6] Do not induce vomiting. Rinse the mouth and immediately seek medical attention.[11][12]

Reactivity Profile

-

Conditions to Avoid : Avoid generating dust.[9] Also, avoid excess heat and incompatible materials.[5]

-

Incompatible Materials : Strong oxidizing agents and bases are common incompatibilities for similar pyridine and hydrazine derivatives.[5]

-

Hazardous Decomposition Products : Upon combustion, this compound may emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[5][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and PPE, is mandatory.

Primary Engineering Controls

The causality for requiring robust engineering controls is the compound's high potential for toxicity via inhalation and the need to contain any dust or aerosols.

-

Chemical Fume Hood : All handling of 5-Bromo-3-fluoro-2-hydrazinylpyridine, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent exposure.[5]

-

Ventilation : Use only in a well-ventilated area.[9][11] The system should be designed to prevent the concentration of vapors or dust in hollows and sumps.[9]

-

Safety Equipment : A safety shower and eye wash station must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The selection of PPE is based on a direct risk assessment of the compound's hazards.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and dust, mitigating the risk of serious eye damage.[11][13] |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. | Prevents skin contact and irritation. Proper glove removal technique must be used to avoid cross-contamination.[11][13] |

| Skin/Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or spill response, impervious clothing may be necessary. | Protects against accidental skin contact and contamination of personal clothing.[9][11] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust generation is unavoidable or if working outside a fume hood (not recommended). | Prevents inhalation of toxic dust, which can cause respiratory irritation.[5][9] |

Standard Operating Procedures (SOPs) for Handling

A systematic workflow is essential for minimizing exposure and ensuring experimental integrity.

General Precautions

-

Avoid all personal contact, including inhalation of dust or fumes.[9]

-

Wash hands and any exposed skin thoroughly after handling.[5][11]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[11][13]

Step-by-Step Weighing and Transfer Protocol

-

Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Containment : Conduct all operations on a disposable absorbent liner within the fume hood to contain any minor spills.

-

Weighing : Use a tared, sealed container for weighing. If transferring from a larger stock bottle, use spatulas and tools that are compatible and clean. Avoid scooping actions that could generate dust.

-

Transfer : Gently transfer the weighed solid into the reaction vessel. If dissolving, add the solvent to the solid within the fume hood.

-

Cleaning : Decontaminate spatulas and surfaces immediately after use. Place any contaminated disposable materials (e.g., weighing paper, liners) into a designated, sealed waste container.[9]

Experimental Workflow Visualization

The following diagram outlines the critical stages of safely handling 5-Bromo-3-fluoro-2-hydrazinylpyridine from procurement to disposal.

Caption: Key stages in the safe handling workflow.

Emergency Procedures

Rapid and correct response to an emergency is critical.

Accidental Release Measures

-

Minor Spills : For small amounts of dry material, clean up spills immediately.[9] Use dry clean-up procedures (e.g., gently sweeping or using a vacuum with HEPA filtration) to avoid generating dust. Place the spilled material in a clean, dry, labeled, and sealable container for disposal.[9]

-

Major Spills : Evacuate the area and alert emergency services.[9] Control personal contact by wearing appropriate PPE, including respiratory protection.[9] Prevent spillage from entering drains or waterways.[9]

First Aid Measures

-

Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[11] Seek medical attention if you feel unwell.[10]

-

Skin Contact : Immediately flush skin and hair with running water and soap, if available.[9] Remove contaminated clothing and seek medical attention if irritation occurs or persists.[5][11]

-

Eye Contact : Immediately wash out with fresh running water for at least 15 minutes. Ensure complete irrigation by keeping eyelids apart.[9] Seek immediate medical attention without delay.[9]

-

Ingestion : Immediately give a glass of water.[9] Do not induce vomiting. Call a Poison Information Center or a doctor immediately.[11][12]

Fire-Fighting Measures

-

Extinguishing Media : Use extinguishing media suitable for the surrounding area; there is no restriction on the type of extinguisher.[9] This could include dry chemical, carbon dioxide, or alcohol-resistant foam.[13]

-

Hazards : The compound is non-combustible but containers may burn.[9] During a fire, it may emit corrosive and toxic fumes.[5][9]

-

Firefighter Protection : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][13]

Storage and Waste Management

Proper storage and disposal are final, critical steps in the chemical's lifecycle.

Storage Conditions

-

Container : Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11][13]

-

Location : Store locked up and in a designated area accessible only to authorized personnel.[10][11][13]

-

Atmosphere : For long-term stability, storage under an inert atmosphere may be advisable, although not always listed as mandatory.[14]

Waste Management

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][10]

-

Classification : Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult relevant regulations to ensure complete and accurate classification.[5]

References

-

Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Bromo-3-fluoro-2-hydrazinopyridine.

-

Enamine. (2021, March 10). Safety Data Sheet: 3-bromo-5-(difluoromethyl)-2-fluoropyridine.

-

Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.

-

ChemicalBook. (2023, January 14). Safety Data Sheet: 3,5-Difluoro-2-hydrazinopyridine.

-

Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Bromo-2-fluoropyridine.

-

Ossila. (2023, June 27). Safety Data Sheet: 5-Bromo-2-fluoropyridine.

-

Echemi. Safety Data Sheet: Pyridine, 2-chloro-3-hydrazino- (9CI).

-

PubChem. 5-Bromo-2-hydrazinopyridine.

-

PubChem. 5-Bromo-2,3-difluoropyridine.

-

Fisher Scientific. Safety Data Sheet: 5-Bromo-2-chloro-3-fluoropyridine.

-

LookChem. 5-Bromo-2-hydrazinopyridine.

-

Synquest Labs. Safety Data Sheet: 5-Bromo-2-(difluoromethyl)pyridine.

-

Fisher Scientific. Safety Data Sheet: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]hydrazine.

-

Echemi. Safety Data Sheet: 2-Hydrazinopyridine.

-

Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-Bromo-5-fluoro-2-cyanopyridine.

-

ChemicalBook. (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine.

-

Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Hydrazinopyridine.

-

Sigma-Aldrich. (2024, September 8). Safety Data Sheet.

-

Chem-Impex. 5-Bromo-2-hydrazinopyridine.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-fluoropyridine.

-

Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Bromo-2-hydrazino-3-(trifluoromethyl)pyridine.

-

ChemBK. (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine.

-

Jubilant Ingrevia. Safety Data Sheet: 5-bromo-2-nitropyridine. 8

-

Xixisys. GHS SDS: 5-BROMO-2-HYDRAZINOPYRIDINE.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-hydrazinopyridine.

-

ChemScene. 5-Fluoro-2-hydrazinopyridine.

Sources

- 1. (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine CAS#: 1289084-83-8 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 77992-44-0 Name: 5-BROMO-2-HYDRAZINOPYRIDINE5-Bromo-2-hydrazinopyridine [xixisys.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]